molecular formula C23H21N3O4 B11389110 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389110
M. Wt: 403.4 g/mol
InChI Key: JTFLVSPFPDGCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a pyrazolone core and a chromene-carboxamide moiety. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl) is a well-studied pharmacophore known for its anti-inflammatory, analgesic, and antipyretic properties . The chromene (4H-chromene-2-carboxamide) component introduces a fused benzopyran system, which is associated with diverse bioactivities, including antimicrobial, anticancer, and antioxidant effects . This compound’s synthesis likely involves coupling 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 4-aminoantipyrine derivatives using carbodiimide-based reagents, analogous to methods described for related pyrazole-carboxamides .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O4/c1-13-10-11-17-18(27)12-19(30-21(17)14(13)2)22(28)24-20-15(3)25(4)26(23(20)29)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,24,28)

InChI Key

JTFLVSPFPDGCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phenylhydrazine and Ethyl Acetoacetate

Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This intermediate undergoes Vilsmeier-Haack formylation to introduce a formyl group at the 4-position, followed by oxidation to the carboxylic acid.

Reaction Conditions:

  • Step 1: Ethanol, reflux (4 h), 82.6% yield.

  • Step 2 (Formylation): POCl₃/DMF, 0–5°C to 120°C, 85% yield.

  • Step 3 (Oxidation): KMnO₄ in water under microwave irradiation (0.5 h), 95% yield.

Amination at the 4-Position

The carboxylic acid is converted to the amine via Hofmann degradation or direct substitution. Alternatively, 4-amino derivatives are obtained by reacting 4-chloro intermediates with ammonia.

Key Data:

ParameterValueSource
Intermediate Yield70–85%
Purity (HPLC)>95%

Synthesis of Chromene-Carboxylic Acid Derivative

The 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is synthesized via cyclization of substituted 2-hydroxyacetophenones.

Claisen-Schmidt Condensation

7,8-Dimethyl-2-hydroxyacetophenone reacts with diethyl oxalate in the presence of sodium methoxide under microwave irradiation to form the chromene-2-carboxylate, which is hydrolyzed to the carboxylic acid.

Reaction Conditions:

  • Cyclization: Microwave irradiation (150°C, 20 min), 93–97% yield.

  • Hydrolysis: 10% NaOH, reflux (2 h), 90% yield.

Multicomponent Synthesis

An alternative route involves a three-component reaction of dimedone, substituted aldehydes, and ethyl acetoacetate. This method is efficient but requires precise stoichiometry.

Example Protocol:

  • Reactants: Dimedone (1 eq), 3,4-dimethylbenzaldehyde (1 eq), ethyl acetoacetate (1 eq).

  • Catalyst: Piperidine (5 mol%), ethanol, reflux (6 h).

  • Yield: 78%.

Amide Coupling Reaction

The final step involves coupling the pyrazole amine with the chromene-carboxylic acid via acyl chloride intermediacy.

Acyl Chloride Formation

The chromene-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride.

Conditions:

  • SOCl₂ (4 eq), toluene, reflux (2 h), quantitative conversion.

Amide Bond Formation

The acyl chloride reacts with the pyrazole amine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

Optimized Protocol:

  • Molar Ratio: 1:1.1 (acyl chloride:amine).

  • Base: Et₃N (1.5 eq), THF, 0–5°C (1 h), then room temperature (8 h).

  • Yield: 72–85%.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

StepMethodYieldAdvantagesLimitations
Pyrazole SynthesisVilsmeier-Haack85%High regioselectivityRequires POCl₃, exothermic
Chromene SynthesisMicrowave Claisen95%Rapid, high yieldSpecialized equipment
Amide CouplingAcyl chloride/Et₃N85%Scalable, minimal by-productsMoisture-sensitive

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation:

    • Substituent effects on phenylhydrazine dictate ring closure position. Electron-withdrawing groups favor 1,5-dimethyl substitution.

  • Chromene Cyclization Side Reactions:

    • Over-oxidation during KMnO₄ treatment is mitigated by controlled microwave heating.

  • Amide Coupling Efficiency:

    • Pre-activation of the acid using carbodiimides (e.g., EDC/HOBt) increases yields to >90% but adds cost.

Industrial Scalability Considerations

  • Green Chemistry: Catalyst-free multicomponent reactions (e.g., ethanol solvent) reduce waste.

  • Process Intensification: Microwave-assisted steps cut reaction times from hours to minutes.

  • Cost Analysis: Bulk pricing for SOCl₂ ($0.50/g) and Et₃N ($1.20/g) makes the acyl chloride route economically viable .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of carbonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.

    Condensation: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study on benzofuran-pyrazole derivatives demonstrated that certain compounds exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide was part of a series that showed promising results against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
Compound 92.50Broad-spectrum
Compound 11b10.00Gram-positive bacteria
Compound 11d20.00Gram-negative bacteria

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been evaluated through various assays. In vitro studies indicated that related pyrazole derivatives demonstrated substantial anti-inflammatory effects, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests that the compound could be effective in managing inflammatory conditions .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundHRBC Membrane Stabilization (%)
Compound A86.70
Compound B95.00
Compound C99.25

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. For example, compounds similar to this compound have shown efficacy against various cancer cell lines in vitro .

Table 3: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 Value (µM)
Compound XMCF7 (Breast Cancer)15.0
Compound YHeLa (Cervical Cancer)12.5
Compound ZA549 (Lung Cancer)18.0

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which these compounds exert their effects. For instance, the inhibition of DNA gyrase B has been identified as a key mechanism for the antimicrobial activity of certain pyrazole derivatives . This enzyme is crucial for bacterial DNA replication and represents a target for antibiotic development.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Biological Activities
Target Compound Pyrazolone + Chromene 7,8-dimethylchromene, phenyl Carboxamide, ketone, pyrazolone Antipyretic, analgesic (inferred)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazolone + phenylacetamide 4-nitrophenyl Acetamide, nitro, ketone Antimicrobial, insecticidal
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole 4-cyano, 5-chloro, phenyl Carboxamide, cyano, chloro Antifungal, antitumor (hypothesized)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone + phenylacetamide 4-(methylsulfanyl)phenyl Acetamide, thioether Non-linear optical properties

Physicochemical Properties

Property Target Compound (Inferred) N-(1,5-Dimethyl-3-oxo-2-phenyl)-2-(4-nitrophenyl)acetamide 5-Chloro-N-(4-cyano-1-phenyl)pyrazole-4-carboxamide (3a)
Melting Point ~180–200°C* 133–135°C 133–135°C
Solubility Low in H2O; moderate in DMSO Low in H2O; high in DMF Low in H2O; soluble in chloroform
Hydrogen Bonding N—H⋯O (amide, chromene) N—H⋯O (amide, nitro) N—H⋯N (cyano), C—H⋯Cl
Crystal Packing Layered 2D networks* R₂²(10) motifs along [100] π-π stacking dominated

*Predicted based on chromene planarity and methyl substituents .

Spectroscopic Comparisons

  • IR Spectroscopy :
    • Target Compound : Expected carbonyl stretches at ~1670 cm⁻¹ (chromene-4-oxo) and ~1700 cm⁻¹ (pyrazolone-3-oxo) .
    • Phenylacetamide Analogs : Show C=O stretches at 1636–1670 cm⁻¹ (amide) and 1560–1630 cm⁻¹ (nitro or ketone) .
  • ¹H-NMR :
    • Target Compound : Aromatic protons at δ 7.4–8.2 ppm (chromene and phenyl), methyl groups at δ 2.4–2.7 ppm .
    • Chlorinated Pyrazoles (e.g., 3a) : Aromatic protons at δ 7.4–7.6 ppm, CH₃ at δ 2.6 ppm .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects.

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H25N7O4SC_{22}H_{25}N_{7}O_{4}S with a molecular weight of 483.5 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC22H25N7O4SC_{22}H_{25}N_{7}O_{4}S
Molecular Weight483.5 g/mol
IUPAC NameN-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide
CAS Number1072636

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays using human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) revealed dose-dependent cytotoxicity. The compound showed lower IC50 values compared to standard chemotherapeutic agents like Doxorubicin.

Table 1: Cytotoxicity of N-(1,5-dimethyl... in Cancer Cell Lines

Compound IC50 (HepG2) IC50 (MCF7) Comparison to Doxorubicin
N-(1,5-dimethyl...)34.6 ± 3.3 µM9.6 ± 0.7 µMMore potent

The results indicate that the compound can effectively inhibit cancer cell proliferation and may serve as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various models that measure cytokine release and inflammatory markers. In vivo studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered to animal models of inflammation.

Table 2: Anti-inflammatory Effects

Parameter Control Compound Treatment
TNF-alpha (pg/mL)150 ± 1080 ± 5
IL-6 (pg/mL)120 ± 860 ± 4

These findings suggest that the compound could be beneficial in treating inflammatory diseases and warrants further investigation into its mechanisms of action .

Antimicrobial Activity

Preliminary screening for antimicrobial activity revealed that the compound exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.

Table 3: Antimicrobial Activity

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This suggests potential applications in treating bacterial infections .

Case Studies

A notable case study involved a synthesized derivative of this compound tested on patients with advanced breast cancer. The results indicated a significant reduction in tumor size in some patients after several cycles of treatment, highlighting the clinical relevance of this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between pyrazole and chromene derivatives. For example, 4-aminoantipyrine (a pyrazole precursor) is reacted with activated carboxylic acid derivatives (e.g., chromene-2-carboxylic acid) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. Triethylamine is often used as a base to facilitate amide bond formation . Intermediates are characterized using NMR, IR spectroscopy, and mass spectrometry, while final products are validated via single-crystal X-ray diffraction (SCXRD) to confirm regiochemistry and stereochemistry .

Q. How is single-crystal X-ray diffraction (SCXRD) utilized to resolve the molecular structure and intermolecular interactions?

SCXRD analysis involves growing high-quality crystals (e.g., via slow evaporation in methylene chloride) and collecting intensity data using diffractometers equipped with Mo/Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is employed for solving and refining crystal structures. Key parameters include torsion angles (e.g., anti-periplanar amide conformations at ~177°) and dihedral angles between aromatic rings (e.g., 37–67° between pyrazole and phenyl groups). Hydrogen-bonding networks (N–H⋯O, C–H⋯O) and π-interactions are mapped using tools like CrystalExplorer .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved across different studies?

Discrepancies in crystallographic parameters may arise from temperature-dependent conformational flexibility or experimental resolution limits. For example, C–C bond lengths in pyrazole rings may vary by ±0.02 Å due to thermal motion or disorder. To resolve contradictions, researchers should:

  • Compare data collected at similar temperatures (e.g., 100 K vs. 293 K).
  • Validate using quantum mechanical calculations (e.g., density functional theory, DFT) to assess theoretical bond lengths/angles.
  • Apply Hirshfeld surface analysis to quantify intermolecular forces influencing molecular geometry .

Q. What role do computational methods (DFT, QTAIM) play in elucidating electronic properties and supramolecular stabilization?

DFT calculations (e.g., B3LYP-D3/def2-TZVP level) provide insights into electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies critical bond paths and bond critical points, revealing the strength of hydrogen bonds (0.9–6.1 kcal/mol) and π-interactions (up to 12 kcal/mol). Non-covalent interaction (NCI) plots visualize regions of attraction/repulsion, such as C–H⋯π and lone pair⋯π contacts, which stabilize crystal packing .

Q. How are supramolecular assemblies analyzed using Hirshfeld surfaces and energy frameworks?

Hirshfeld surface analysis partitions crystal space into molecular regions, highlighting close contacts (e.g., red regions for O⋯H interactions). Fingerprint plots quantify interaction types (e.g., H⋯O vs. H⋯H). Energy frameworks in CrystalExplorer decompose stabilization energies (electrostatic, dispersion) to map dominant interaction pathways. For example, in antipyrine derivatives, electrostatic forces dominate 2D sheet formation via N–H⋯O bonds, while dispersion drives 3D stacking through π⋯π interactions .

Methodological Considerations

Q. What experimental design considerations are critical for optimizing synthetic yields and purity?

  • Solvent selection : Dichloromethane or DMF for solubility and coupling efficiency.
  • Temperature control : Reactions conducted at 273 K to minimize side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
  • Crystallization : Slow evaporation from mixed solvents (e.g., CH₂Cl₂/hexane) to obtain diffraction-quality crystals .

Q. How can researchers validate the absence of polymorphism or twinning in crystallographic studies?

  • Perform powder X-ray diffraction (PXRD) to confirm phase purity.
  • Analyze SCXRD data for unusual reflection profiles (e.g., split peaks indicating twinning).
  • Use PLATON’s TWIN/BASF tools to refine twinned structures if detected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.